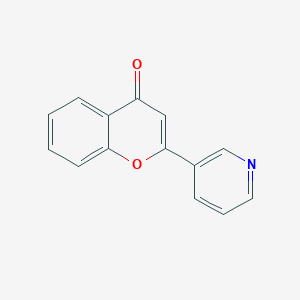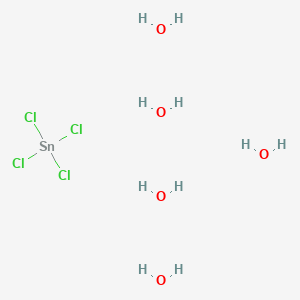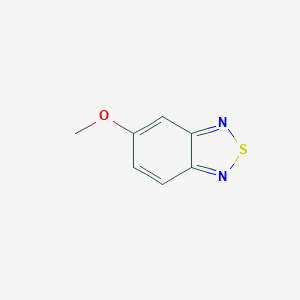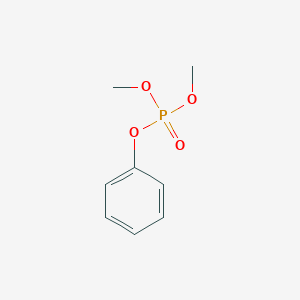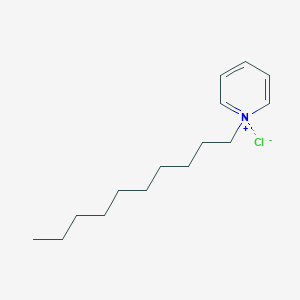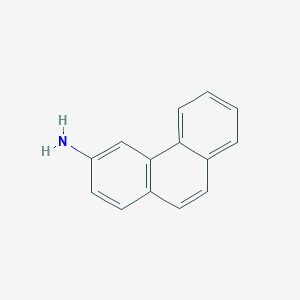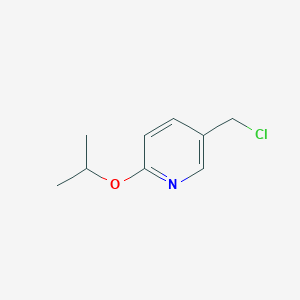
5-(Chloromethyl)-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-isopropoxypyridine (5-Cl-2-IP) is an organochlorine compound that has been studied for its potential applications in various areas of scientific research and development. This compound is a versatile intermediate in organic synthesis, as it can be used to synthesize a variety of compounds such as pharmaceuticals, agrochemicals, and industrial chemicals. 5-Cl-2-IP is also used as a reagent in the synthesis of heterocyclic compounds, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-isopropoxypyridine is not fully understood. However, it is believed that the compound acts as an alkylating agent, forming covalent bonds with nucleophilic centers in biological molecules. This covalent bonding is thought to alter the structure and function of the molecule, leading to biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Chloromethyl)-2-isopropoxypyridine are not fully understood. However, the compound has been shown to have a variety of effects on various biological systems. For example, it has been shown to inhibit the growth of bacteria, fungi, and protozoa, as well as to inhibit the activity of enzymes and other proteins. In addition, 5-(Chloromethyl)-2-isopropoxypyridine has been shown to have an effect on cell membrane permeability and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments include its relatively low cost, its availability in a wide range of concentrations, and its compatibility with a variety of reaction conditions. In addition, the compound is relatively stable and has a relatively low toxicity. The main limitation of 5-(Chloromethyl)-2-isopropoxypyridine is its potential to form covalent bonds with nucleophilic centers in biological molecules, which can lead to undesired side effects.
Direcciones Futuras
Future research on 5-(Chloromethyl)-2-isopropoxypyridine should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should be conducted to determine the potential applications of 5-(Chloromethyl)-2-isopropoxypyridine in the fields of biochemistry, pharmacology, and toxicology. Finally, further research should be conducted to explore the potential of 5-(Chloromethyl)-2-isopropoxypyridine as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Métodos De Síntesis
The synthesis of 5-(Chloromethyl)-2-isopropoxypyridine is typically achieved through a two-step procedure. First, an alkyl halide is reacted with an appropriate base to form an alkyl halide salt. The salt is then reacted with an aryl halide to form the desired product. The reaction is typically carried out in a solvent such as dichloromethane or toluene. The reaction conditions are typically mild and the reaction is usually complete within a few hours.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-isopropoxypyridine has been studied for its potential applications in various areas of scientific research and development. It has been used as a reagent in the synthesis of heterocyclic compounds and has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. In addition, 5-(Chloromethyl)-2-isopropoxypyridine has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHKMZYULLYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-isopropoxypyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


